molecular formula C18H21NO6 B1676951 Naproxcinod CAS No. 163133-43-5

Naproxcinod

Katalognummer B1676951
CAS-Nummer: 163133-43-5
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: AKFJWRDCWYYTIG-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naproxcinod, also known as AZD-3582 or HCT-3012, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . It is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide (NO) donor . This dual mechanism of action makes naproxcinod the first in a new class of drugs, the cyclooxygenase-inhibiting nitric oxide donators (CINODs), which are hoped to produce similar analgesic efficacy to traditional NSAIDs, but with fewer gastrointestinal and cardiovascular side effects .


Molecular Structure Analysis

The IUPAC name for Naproxcinod is 4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate . Its molecular formula is C18H21NO6 , and its molar mass is 347.367 g/mol .


Physical And Chemical Properties Analysis

Naproxcinod has a molecular weight of 347.36 g/mol . It is recommended to be stored at -20°C for up to 3 years in powder form, and for up to 2 years at 4°C .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This falls under the field of Rheumatology and Pharmacology .

Application Summary

Naproxcinod has been shown to be effective in treating pain associated with knee and hip osteoarthritis . It is a derivative of naproxen with a nitroxybutyl ester, allowing it to also act as a nitric oxide (NO) donor .

Results or Outcomes

Three phase III clinical trials led by NicOx have shown that Naproxcinod was effective in treating pain against knee osteoarthritis and hip osteoarthritis . A phase II study showed no significant differences in efficacy between Naproxcinod and the COX-2 inhibitor rofecoxib in the treatment of pain .

Treatment of Duchenne Muscular Dystrophy (DMD)

Specific Scientific Field

This falls under the field of Neurology and Pharmacology .

Application Summary

Naproxcinod has shown significant advantages over naproxen in the mdx model of Duchenne Muscular Dystrophy .

Methods of Application

Five-week-old mdx mice received either naproxcinod (30 mg/kg) or the equimolar dose of naproxen (20 mg/kg) in the diet for 6 months .

Results or Outcomes

Naproxcinod significantly ameliorated skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice, reduced inflammatory infiltrates and fibrosis deposition in both cardiac and diaphragm muscles .

Treatment of Sickle Cell Disease

Specific Scientific Field

This falls under the field of Hematology and Pharmacology .

Application Summary

Naproxcinod has been granted Orphan Drug Designation by the U.S. FDA for the treatment of Sickle Cell Disease . Sickle cell disease is an inherited disorder that affects red blood cells, with a faulty version of hemoglobin causing normally oval-shaped red blood cells to assume a sickle-like shape .

Results or Outcomes

Naproxcinod has shown potential in pre-clinical development work on models of sickle cell disease . The extensive clinical package already developed by Nicox positions the molecule for an accelerated development .

Pain Management

Specific Scientific Field

This falls under the field of Anesthesiology and Pharmacology .

Application Summary

Naproxcinod, also known as nitronaproxen, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . It is a derivative of naproxen with a nitroxybutyl ester to allow it to also act as a nitric oxide (NO) donor . This second mechanism of action makes naproxcinod the first in a new class of drugs, the cyclooxygenase inhibiting nitric oxide donators (CINODs), that are hoped to produce similar analgesic efficacy to traditional NSAIDs, but with less gastrointestinal and cardiovascular side effects .

Zukünftige Richtungen

In 2010, the U.S. Food and Drug Administration determined that further clinical trials would be needed to obtain approval for Naproxcinod . More recently, there have been reviews of opportunities for the development of Naproxcinod in a number of indications, including pre-clinical development work on Naproxcinod in models of COVID-19 .

Eigenschaften

IUPAC Name

4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJWRDCWYYTIG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167523
Record name Naproxcinod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naproxcinod

CAS RN

163133-43-5
Record name 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163133-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naproxcinod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naproxcinod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06682
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Naproxcinod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAPROXCINOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naproxcinod
Reactant of Route 2
Reactant of Route 2
Naproxcinod
Reactant of Route 3
Reactant of Route 3
Naproxcinod
Reactant of Route 4
Reactant of Route 4
Naproxcinod
Reactant of Route 5
Naproxcinod
Reactant of Route 6
Reactant of Route 6
Naproxcinod

Citations

For This Compound
552
Citations
P Geusens - Expert opinion on biological therapy, 2009 - Taylor & Francis
… : 375 mg naproxcinod twice daily, 750 mg naproxcinod twice … 375 mg naproxcinod twice daily (52 weeks), 750 mg naproxcinod … mg naproxcinod twice daily or 750 mg naproxcinod twice …
Number of citations: 36 www.tandfonline.com
TJ Schnitzer, A Kivitz, H Frayssinet… - Osteoarthritis and …, 2010 - Elsevier
… naproxcinod 375 mg, naproxcinod 750 mg, naproxen 500 mg or placebo, twice daily for 13 weeks. The primary objective was to show superiority of naproxcinod … that naproxcinod was …
Number of citations: 54 www.sciencedirect.com
TJ Schnitzer, MC Hochberg, CE Marrero… - Seminars in arthritis and …, 2011 - Elsevier
… knee OA were randomized to naproxcinod 750 mg, naproxcinod 375 mg, naproxen 500 mg, … for both naproxcinod doses over placebo at week 13, and noninferiority of naproxcinod 750 …
Number of citations: 50 www.sciencedirect.com
WB White, TJ Schnitzer, R Fleming… - The American journal of …, 2009 - Elsevier
… naproxcinod 750 mg was 6.5 mm Hg in favor of naproxcinod (p … to naproxcinod 750 mg (14%, p = 0.04), naproxcinod 375 mg (… In conclusion, naproxcinod did not induce elevations of BP …
Number of citations: 61 www.sciencedirect.com
K Uaesoontrachoon, JL Quinn, KS Tatem… - Human molecular …, 2014 - academic.oup.com
… We found that naproxcinod treatment at 21 mg/kg resulted in significant improvement in … effective dose of naproxcinod. In conclusion, our results indicate that naproxcinod has significant …
Number of citations: 43 academic.oup.com
C Baerwald, P Verdecchia, B Duquesroix… - Arthritis & …, 2010 - Wiley Online Library
Objective To test the superiority of naproxcinod compared with placebo in relieving the signs and symptoms of hip osteoarthritis and to assess the safety of naproxcinod and its effects …
Number of citations: 37 onlinelibrary.wiley.com
J Karlsson, A Pivodic, D Aguirre… - The Journal of …, 2009 - jrheum.org
… The changes for the naproxcinod groups were statistically significantly better … naproxcinod 750 mg bid as the upper dose for further therapeutic confirmatory clinical trials. Naproxcinod at …
Number of citations: 49 www.jrheum.org
MA Björnsson, USH Simonsson - British journal of clinical …, 2011 - Wiley Online Library
… and dropout for naproxen and naproxcinod. It also extends … medication after administration of naproxcinod, naproxen or … , either formed from naproxcinod or from naproxen itself, and …
Number of citations: 27 bpspubs.onlinelibrary.wiley.com
WB White, TJ Schnitzer, GL Bakris, H Frayssinet… - The American journal of …, 2011 - Elsevier
… patients, the effect of naproxcinod 750 mg compared to naproxen 500 … , naproxcinod had effects on BP similar to that of placebo in patients with OA. These results imply that naproxcinod …
Number of citations: 20 www.sciencedirect.com
R Townsend, N Bittar, J Rosen, W Smith… - The Journal of …, 2011 - Wiley Online Library
… favored naproxcinod 750 mg twice daily (least‐squares [LS] mean for naproxcinod minus … Post hoc analyses showed statistically significant SBP differences favoring naproxcinod for …
Number of citations: 17 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.